molecular formula C20H21N7O7.Ca B1139151 Levoleucovorin calcium CAS No. 80433-71-2

Levoleucovorin calcium

Cat. No. B1139151
CAS RN: 80433-71-2
M. Wt: 511.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Levoleucovorin calcium is synthesized through a series of chemical reactions starting from certain precursor compounds. The synthesis process involves complex chemical methodologies to achieve the desired stereochemical configuration and purity required for medical applications. However, specific details on the synthesis steps are proprietary and not widely disclosed in public scientific literature.

Molecular Structure Analysis

Levoleucovorin calcium is the calcium salt form of Levoleucovorin, which is a reduced form of folate. Its molecular structure is characterized by the presence of multiple functional groups, including carboxyl groups and a pterin ring, contributing to its complex chemical behavior and biological activity. The calcium ion plays a crucial role in stabilizing the molecule, enhancing its solubility, and facilitating its interaction with biological systems.

Chemical Reactions and Properties

Levoleucovorin calcium participates in various chemical reactions, particularly in the metabolic pathways where it acts as a carrier of one-carbon groups. It is involved in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis. The compound's reactivity is significantly influenced by its molecular structure, particularly the presence of reactive functional groups that can undergo transformations under physiological conditions.

Physical Properties Analysis

The physical properties of Levoleucovorin calcium, such as solubility, melting point, and stability, are crucial for its formulation and therapeutic application. It is typically formulated as an injectable solution, where its solubility in water and physiological fluids is of paramount importance. The compound's stability is also critical, as it must maintain its integrity and efficacy during storage and upon administration.

Chemical Properties Analysis

The chemical properties of Levoleucovorin calcium, including its acidity, basicity, and reactivity with other chemical agents, are essential for understanding its behavior in biological systems and its interaction with other compounds during therapy. Its role as a folate analogue means it can participate in one-carbon transfer reactions, which are vital for nucleic acid synthesis and various metabolic processes.

  • You Qidong's study on Levoleucovorin calcium injection discusses its physical activity and mechanism of action in the adjuvant treatment of cancer (You Qidong, 2010).
  • A study by Kate Traynor on the FDA approval of Levoleucovorin provides insights into its regulatory history and initial applications (Kate Traynor, 2008).

Scientific Research Applications

  • Counteracting the Toxic Effects of Methotrexate

    • Application : Levoleucovorin actively competes with methotrexate for transport sites, displaces methotrexate from intracellular binding sites, and restores active folate stores required for DNA/RNA synthesis .
    • Method : Levoleucovorin is administered after high-dose methotrexate treatment. It competes with methotrexate for transport sites and displaces it from intracellular binding sites .
    • Results : The administration of levoleucovorin restores active folate stores required for DNA/RNA synthesis, thereby reducing the toxic effects of methotrexate .
  • Enhancing the Activity of Fluorouracil

    • Application : Levoleucovorin stabilizes the binding of 5-dUMP and thymidylate synthetase, enhancing the activity of fluorouracil .
    • Method : Levoleucovorin is administered in conjunction with 5-fluorouracil. It stabilizes the binding of 5-dUMP and thymidylate synthetase .
    • Results : The administration of levoleucovorin enhances the activity of fluorouracil, a drug used in the treatment of cancer .
  • Treatment of Advanced Metastatic Colorectal Cancer

    • Application : Levoleucovorin is used with 5-fluorouracil in palliative treatment of advanced metastatic colorectal cancer .
    • Method : Levoleucovorin is administered in combination with 5-fluorouracil as part of a chemotherapy regimen .
    • Results : The combination of levoleucovorin and 5-fluorouracil has been shown to be effective in the palliative treatment of advanced metastatic colorectal cancer .
  • Rescue Therapy in Osteosarcoma

    • Application : Levoleucovorin is used as a rescue therapy in patients with osteosarcoma treated with high-dose methotrexate .
    • Method : Levoleucovorin is administered as soon as possible after an inadvertent methotrexate overdosage. The recommended dosage is 7.5 mg, or approximately 5 mg/m2, administered every six hours until the patient’s serum methotrexate level is less than 10−8 M .
    • Results : Levoleucovorin administration can effectively reduce the toxic effects of high-dose methotrexate therapy in patients with osteosarcoma .
  • Reducing Toxicity of Folic Acid Antagonists Overdosage

    • Application : Levoleucovorin is used to diminish the toxicity associated with inadvertent overdosage of folic acid antagonists .
    • Method : Levoleucovorin is administered after an inadvertent overdosage of folic acid antagonists. The recommended dosage is 7.5 mg, or approximately 5 mg/m2, administered every six hours until the patient’s serum methotrexate level is less than 10−8 M .
    • Results : Levoleucovorin administration can effectively reduce the toxic effects of folic acid antagonists overdosage .
  • Treatment of Megaloblastic Anemia
    • Application : Levoleucovorin is used in the treatment of megaloblastic anemia due to folate deficiency .
    • Method : Levoleucovorin is administered as an injection. The recommended dosage is 7.5 mg, or approximately 5 mg/m2, administered every six hours until the patient’s serum methotrexate level is less than 10−8 M .
    • Results : Levoleucovorin administration can effectively treat megaloblastic anemia caused by folate deficiency .

Safety And Hazards

Future Directions

Levoleucovorin calcium is currently used in combination with certain chemotherapy drugs to enhance their ability to kill cancer cells or to lessen their harmful side effects10. However, there are no specific future directions mentioned in the retrieved papers.


Please note that this information is based on the available resources and may not include the most recent research or developments.


properties

IUPAC Name

calcium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2/t12-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUAALJSMIVURS-QNTKWALQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21CaN7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045564
Record name Calcium (6S)-folinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levoleucovorin calcium

CAS RN

80433-71-2
Record name Calcium (6S)-folinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOLEUCOVORIN CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/778XL6VBS8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
66
Citations
LA Trissel FASHP, JF Martinez… - American journal of health …, 1995 - academic.oup.com
The physical compatibility of fluorouracil mixed with leucovorin calcium or levoleucovorin calcium, undiluted and modestly diluted with 5% dextrose injection, was evaluated. …
Number of citations: 14 academic.oup.com
S Yuuki, Y Komatsu, N Fuse, T Kato… - Clinical drug …, 2010 - Springer
Background: Combined therapy with irinotecan/fluorouracil/levoleucovorin (calcium levofolinate) [IFL] has lost its position as the standard regimen for metastatic colorectal cancer …
Number of citations: 3 link.springer.com
LR Schwarz - … International Journal of the American Cancer …, 1996 - Wiley Online Library
… been regarded by pharmacists in the institution as being compatible and stable” as well as their conclusion: “Fluorouracil admixed with leucovorin calcium or levoleucovorin calcium …
C Al Sabbagh, E Agapova, V Boudy… - Journal of Oncology …, 2022 - journals.sagepub.com
FOLFOX is the most common chemotherapy combination prescribed in colorectal cancer. It is composed of calcium levofolinate, 5-fluorouracil and oxaliplatin which demonstrated …
Number of citations: 3 journals.sagepub.com
T Hamaguchi, A Takashima, J Mizusawa, Y Shimada… - 2022 - ascopubs.org
… Whether using 5-FU+levoleucovorin calcium (5-FU/l-LV) or capecitabine (CAPE) was declared before study entry; options included 5-FU/l-LV+BEV (C), CAPE+BEV (D), mFOLFOX7+…
Number of citations: 18 ascopubs.org
K Liu, X Dai, D Zhong, P Deng, J Ma, X Chen - Journal of Chromatography …, 2009 - Elsevier
… The method was successfully applied to a comparative pharmacokinetic study between leucovorin calcium and levoleucovorin calcium in 10 volunteers. No significant differences …
Number of citations: 17 www.sciencedirect.com
A Takashima, T Hamaguchi, J Mizusawa… - Annals of …, 2022 - annalsofoncology.org
… Whether using 5FU+levoleucovorin calcium (5-FU/l-LV) or capecitabine (CAPE) was declared before study entry; options included 5-FU/l-LV+BEV, CAPE+BEV, mFOLFOX7+BEV, or …
Number of citations: 0 www.annalsofoncology.org
M Miki, N Fujimori, K Ueda, L Lee, M Murakami… - Journal of Clinical …, 2022 - mdpi.com
… As a standard regimen, the patients received an intravenous infusion of 70 mg/m 2 nal-IRI over 90 min, followed by 2400 mg/m 2 5-FU and 200 mg/m 2 levoleucovorin calcium as the …
Number of citations: 4 www.mdpi.com
M Ueno, S Nakamori, K Sugimori, M Kanai… - Cancer …, 2020 - Wiley Online Library
… This was followed by 200 mg/m 2 levoleucovorin calcium (LV) via IV infusion over 2 h, then, 2400 mg/m 2 5-FU via IV infusion over 46 (±3) h, every 2 weeks (Q2W). The 5-FU/LV …
Number of citations: 23 onlinelibrary.wiley.com
K Sasaki, H Kantarjian, M Konopleva… - Annals of …, 2022 - annalsofoncology.org
… Whether using 5FU+levoleucovorin calcium (5-FU/l-LV) or capecitabine (CAPE) was declared before study entry; options included 5-FU/l-LV+BEV, CAPE+BEV, mFOLFOX7+BEV, or …
Number of citations: 0 www.annalsofoncology.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.